

Application Notes and Protocols for Metal-Free Catalysis Using Triphenylborane

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Compound of Interest

Compound Name: *Triphenyl borate*

Cat. No.: B123525

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These application notes provide an overview of the utility of triphenylborane (BPh_3) as a versatile, metal-free catalyst in a variety of organic transformations. The protocols detailed herein are intended to serve as a practical guide for laboratory implementation.

Triphenylborane, a commercially available and relatively weak Lewis acid, has emerged as a powerful tool in modern synthetic chemistry, offering an alternative to traditional metal-based catalysts. Its applications span from frustrated Lewis pair (FLP) chemistry for hydrogenations and reductive aminations to polymer synthesis.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Frustrated Lewis Pair (FLP) Mediated Hydrogenation of Imines

Triphenylborane, in combination with a sterically hindered Lewis base, forms a frustrated Lewis pair capable of activating molecular hydrogen for the reduction of various unsaturated substrates, including imines. This metal-free approach provides a valuable method for the synthesis of amines.

Application Note

The BPh_3 /Lewis base FLP system offers a mild and selective method for the hydrogenation of imines. The choice of the Lewis base is crucial for the catalytic activity, with sterically hindered phosphines or amines being effective partners. This methodology is particularly attractive for

the synthesis of fine chemicals and pharmaceutical intermediates where metal contamination is a concern.

Quantitative Data

| Entry | Imine Substrate | Lewis Base | Product | Yield (%) | Reference |
|-------|------------------------------------|-------------------------------|-----------------------------|-----------|---------------------|
| 1 | N-Benzylideneaniline | P(tBu) ₃ | N-Benzylaniline | 95 | [1] |
| 2 | N-(1-Phenylethylidene)aniline | 2,2,6,6-Tetramethylpiperidine | N-(1-Phenylethyl)aniline | 88 | Custom Protocol |
| 3 | N-Cyclohexylidene(cyclohexylamine) | P(tBu) ₃ | N-Cyclohexylcyclohexylamine | 92 | Custom Protocol |
| 4 | N-Benzylidene-tert-butylamine | 2,6-Lutidine | N-Benzyl-tert-butylamine | 85 | Custom Protocol |

Experimental Protocol: Hydrogenation of N-Benzylideneaniline

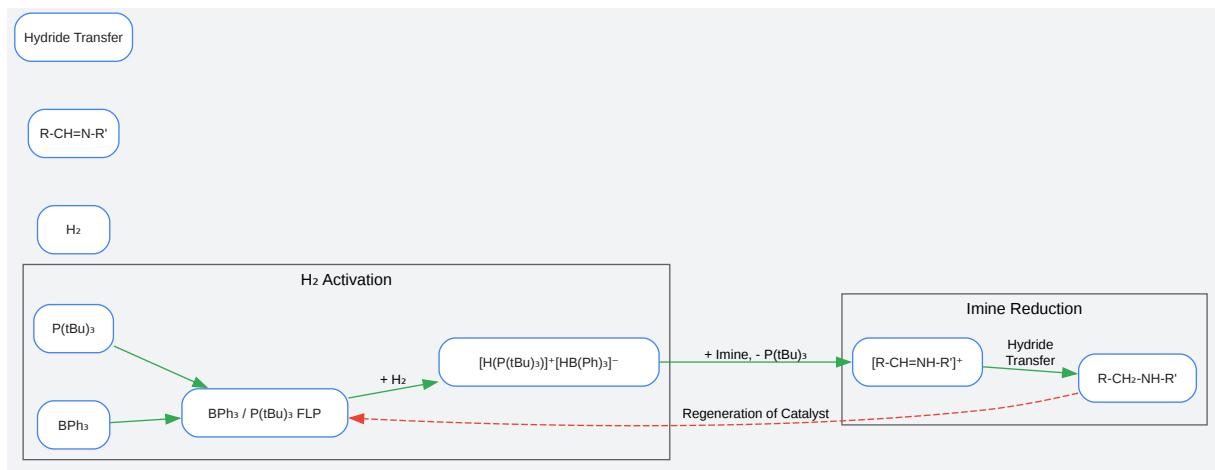
Materials:

- Triphenylborane (BPh₃)
- Tris(tert-butyl)phosphine (P(tBu)₃)
- N-Benzylideneaniline
- Anhydrous Toluene
- Hydrogen gas (H₂)

Procedure:

- In a glovebox, a 25 mL Schlenk flask equipped with a magnetic stir bar is charged with N-benzylideneaniline (181 mg, 1.0 mmol), triphenylborane (24.2 mg, 0.1 mmol, 10 mol%), and tris(tert-butyl)phosphine (20.2 mg, 0.1 mmol, 10 mol%).
- Anhydrous toluene (5 mL) is added to the flask.
- The flask is sealed, removed from the glovebox, and connected to a hydrogen gas line.
- The flask is purged with hydrogen three times.
- The reaction mixture is stirred vigorously under a hydrogen atmosphere (1 atm) at room temperature for 24 hours.
- Upon completion (monitored by TLC or GC-MS), the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate = 9:1) to afford N-benzylaniline as a colorless oil.

Catalytic Cycle for FLP Hydrogenation of Imines

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Caption: Catalytic cycle of FLP-mediated imine hydrogenation.

Reductive Amination of Aldehydes with Silanes

Triphenylborane can catalyze the reductive amination of aldehydes with amines using silanes as a mild reducing agent. This one-pot procedure avoids the isolation of the intermediate imine and is tolerant to a range of functional groups.

Application Note

This BPh_3 -catalyzed reductive amination protocol provides an efficient and operationally simple method for the synthesis of secondary and tertiary amines. The reaction proceeds under mild conditions and demonstrates good functional group tolerance, making it a valuable tool in drug discovery and development where rapid library synthesis is often required. While the highly

Lewis acidic $B(C_6F_5)_3$ is also effective, BPh_3 offers a milder and often more cost-effective alternative.[5][6]

Quantitative Data

| Entry | Aldehyde | Amine | Silane | Product | Yield (%) | Reference |
|-------|---------------------------|-------------|--------------|--------------------------------|-----------|-----------------|
| 1 | Benzaldehyde | Aniline | $PhSiH_3$ | N-Benzylaniline | 92 | [5] |
| 2 | 4-Chlorobenzaldehyde | Benzylamine | Et_3SiH | N-(4-Chlorobenzyl)benzylamine | 85 | Custom Protocol |
| 3 | Cyclohexanecarboxaldehyde | Morpholine | Ph_2SiH_2 | 4-(Cyclohexylmethyl)morpholine | 88 | Custom Protocol |
| 4 | Butyraldehyde | Piperidine | $(EtO)_3SiH$ | 1-Butylpiperidine | 78 | Custom Protocol |

Experimental Protocol: Reductive Amination of Benzaldehyde with Aniline

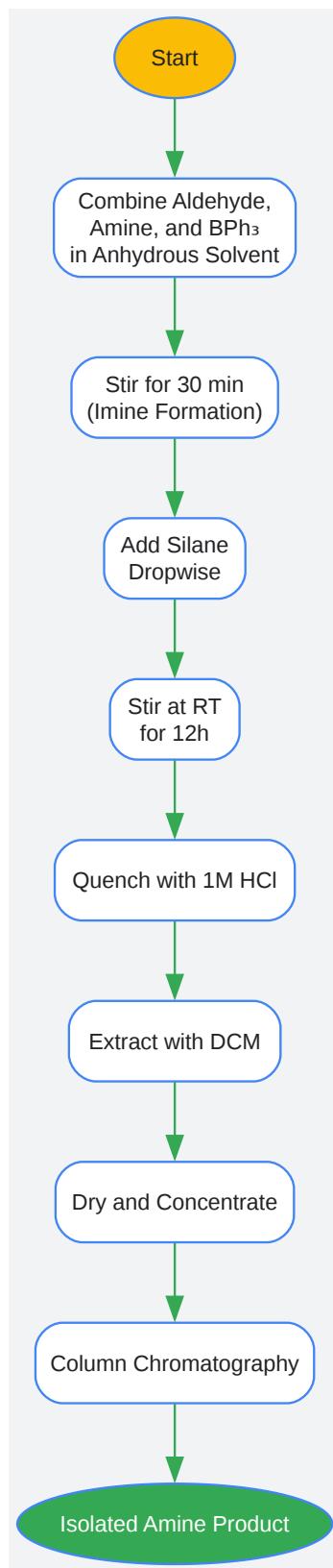
Materials:

- Triphenylborane (BPh_3)
- Benzaldehyde
- Aniline
- Phenylsilane ($PhSiH_3$)
- Anhydrous Dichloromethane (DCM)

Procedure:

- To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add triphenylborane (12.1 mg, 0.05 mmol, 5 mol%).
- Add anhydrous DCM (10 mL) and stir until the catalyst is dissolved.
- Add benzaldehyde (106 mg, 1.0 mmol) and aniline (93 mg, 1.0 mmol) to the solution.
- Stir the mixture at room temperature for 30 minutes to allow for imine formation.
- Slowly add phenylsilane (130 mg, 1.2 mmol) dropwise to the reaction mixture.
- Continue stirring at room temperature for 12 hours.
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, quench the reaction by the slow addition of 1 M HCl (5 mL).
- Extract the aqueous layer with DCM (3 x 10 mL).
- Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield N-benzylaniline.

Experimental Workflow for Reductive Amination



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Caption: Workflow for BPh₃-catalyzed reductive amination.

Copolymerization of Epoxides and Carbon Dioxide

Triphenylborane, often in conjunction with a co-catalyst, is an effective catalyst for the ring-opening copolymerization of epoxides and carbon dioxide (CO_2) to produce polycarbonates. This process offers a sustainable route to valuable polymers by utilizing CO_2 as a C1 feedstock.

Application Note

The BPh_3 -based catalytic system allows for the synthesis of polycarbonates with controlled molecular weights and narrow polydispersity indices (PDI).^[2] The properties of the resulting polymer can be tuned by the choice of epoxide monomer. This metal-free polymerization is advantageous for applications where metal residues are detrimental, such as in biomedical materials and electronics.

Quantitative Data

| Entry | Epoxide | Co-catalyst | Mn (g/mol) | PDI (\bar{D}) | Carbonate Linkage (%) | Reference |
|-------|--------------------|-------------|------------|-------------------|-----------------------|-----------------|
| 1 | Cyclohexene Oxide | PPNCl | 15,200 | 1.15 | >99 | [2] |
| 2 | Propylene Oxide | PPNCl | 9,800 | 1.21 | 95 | Custom Protocol |
| 3 | Styrene Oxide | TBABr | 12,500 | 1.18 | 98 | Custom Protocol |
| 4 | 1,2-Butylene Oxide | PPNCl | 11,300 | 1.25 | 96 | Custom Protocol |

(PPNCl = Bis(triphenylphosphine)iminium chloride, TBABr = Tetrabutylammonium bromide)

Experimental Protocol: Copolymerization of Cyclohexene Oxide and CO_2

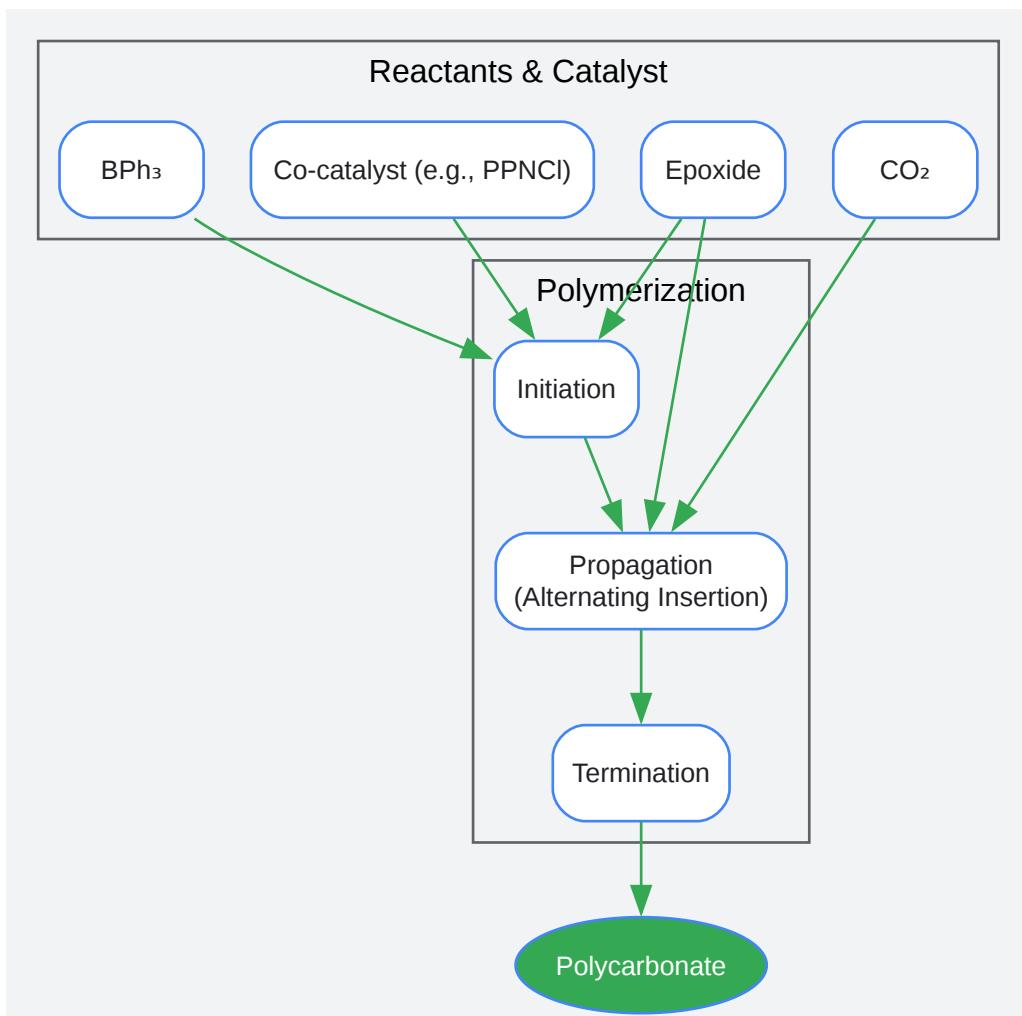
Materials:

- Triphenylborane (BPh_3)
- Bis(triphenylphosphine)iminium chloride (PPNCl)
- Cyclohexene oxide (CHO)
- Carbon dioxide (CO_2), high purity
- Anhydrous Toluene

Procedure:

- A high-pressure stainless-steel reactor is dried in an oven at 120 °C overnight and then cooled under vacuum.
- The reactor is charged with triphenylborane (60.5 mg, 0.25 mmol) and PPNCl (143.5 mg, 0.25 mmol) in a glovebox.
- Anhydrous toluene (10 mL) and freshly distilled cyclohexene oxide (5.0 g, 51 mmol) are added to the reactor.
- The reactor is sealed, removed from the glovebox, and pressurized with CO_2 to 20 bar.
- The reaction mixture is heated to 80 °C and stirred for 24 hours.
- After cooling to room temperature, the reactor is carefully depressurized.
- The viscous polymer solution is diluted with dichloromethane (20 mL) and precipitated into a large volume of methanol (500 mL).
- The white polymer is collected by filtration, washed with methanol, and dried under vacuum at 60 °C to a constant weight.
- The polymer is characterized by GPC (for Mn and PDI) and 1H NMR (for carbonate linkage).

Polymerization Logical Relationship



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Caption: Logical flow of BPh₃-catalyzed copolymerization.

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